![molecular formula C13H22N2O2 B11872299 N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropylmethyl group, an oxa-azaspirodecane core, and a carboxamide functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[45]decane-3-carboxamide typically involves a multi-step process One common method includes the reaction of cyclopropylmethylamine with a suitable spirocyclic precursor The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The cyclopropylmethyl group contributes to the overall hydrophobic interactions, stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-cyclopentyl-2-methyl-1-oxo-8-[(pyridin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide
Uniqueness
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is unique due to its oxa-azaspirodecane core, which imparts distinct chemical and biological properties. The presence of the oxa group enhances the compound’s stability and reactivity compared to similar spirocyclic compounds. Additionally, the specific arrangement of functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-8-10-1-2-10)11-7-13(17-9-11)3-5-14-6-4-13/h10-11,14H,1-9H2,(H,15,16) |
Clé InChI |
ZVICLFFNXLSCKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2CC3(CCNCC3)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
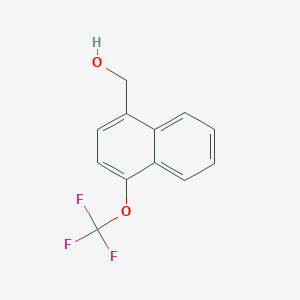
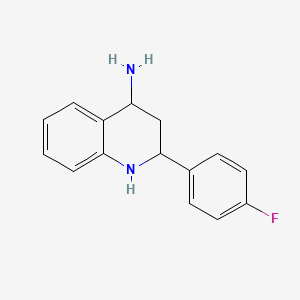
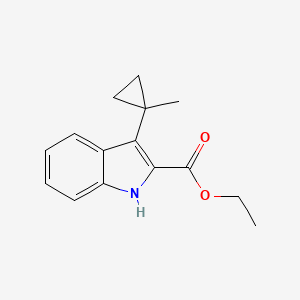

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
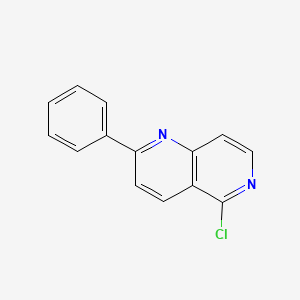
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)
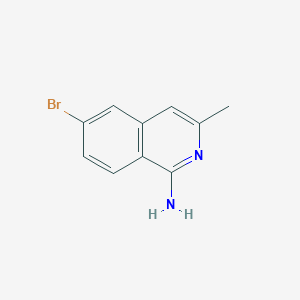


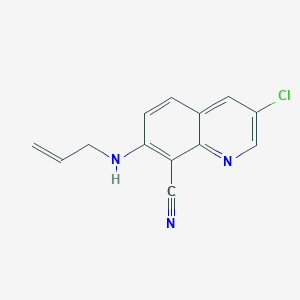

![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
